molecular formula C10H14N2 B070074 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine CAS No. 183609-12-3

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

Cat. No. B070074
M. Wt: 162.23 g/mol
InChI Key: XJCXOPUZWYXCES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropanamine derivatives, including compounds similar to N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, involves complex chemical processes. For example, derivatives have been synthesized in a stereospecific manner starting from cyclohexene oxide, indicating a meticulous approach to achieving the desired cyclopropane structure (Radesca, Bowen, Di Paolo, & de Costa, 1991). Another method includes the use of catalytic Yb(OTf)3 in the reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines, showcasing the versatility in synthesizing cyclopropane-containing compounds (Carson & Kerr, 2005).

Molecular Structure Analysis

The molecular structures of cyclopropanamine derivatives are characterized by specific interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which play crucial roles in their crystal packing and overall molecular conformation (Lai, Mohr, & Tiekink, 2006). These interactions are fundamental in determining the stability and reactivity of these compounds.

Chemical Reactions and Properties

Cyclopropanamine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, cyclopropanation reactions are critical for constructing cyclopropane rings, which are central to the structure of these compounds (Asako, Kobashi, & Takai, 2018). These reactions underscore the compounds' versatility and potential for further chemical modifications.

Physical Properties Analysis

The physical properties of cyclopropanamine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and specific intra- and intermolecular interactions. For instance, the crystal structure analysis of similar compounds provides insights into the arrangement of molecules in solid form and how this affects their physical characteristics (Feng et al., 2005).

Chemical Properties Analysis

The chemical properties of cyclopropanamine derivatives, including reactivity with different chemical agents and stability under various conditions, are crucial for understanding their potential applications. Studies on their reactivity, such as cycloaddition reactions and interactions with Lewis acids, provide valuable information on how these compounds can be utilized in synthetic chemistry (Lu & Shi, 2007).

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Research on cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, highlights the importance of selective chemical inhibitors in understanding drug-drug interactions. Although the specific compound is not directly mentioned, the study on chemical inhibitors of CYP isoforms underscores the critical role of pyridine derivatives in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Pyridine and its derivatives, including N-oxides, are pivotal in organic synthesis, catalysis, and medicinal applications due to their versatility as synthetic intermediates. They possess anticancer, antibacterial, and anti-inflammatory activities, highlighting their medicinal importance. This review emphasizes the significance of heterocyclic N-oxide derivatives, a category to which our compound of interest could theoretically belong, in advanced chemistry and drug development investigations (Li et al., 2019).

Ethylene-Action Inhibition in Postharvest Quality Management

The use of 1-methylcyclopropene (1-MCP) in fruits and vegetables demonstrates the application of cyclopropanamine-related compounds in inhibiting ethylene action, thereby improving postharvest quality. Such research indicates the potential for cyclopropanamine derivatives in agricultural sciences for regulating ripening and senescence in produce (Watkins, 2006).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This underscores the significance of pyridine-based compounds in drug discovery and the development of novel therapeutic agents. The review by Abu-Taweel et al. (2022) discusses the structural characterization and medicinal applications of pyridine derivatives, providing a comprehensive overview of their importance in analytical chemistry and medicinal applications (Abu-Taweel et al., 2022).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXOPUZWYXCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588269
Record name N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

CAS RN

183609-12-3
Record name N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
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